Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid
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Overview
Description
Bis(2-azabicyclo[221]hept-5-ene); oxalic acid is a chemical compound with the molecular formula C14H20N2O4 It is a derivative of the bicyclic structure 2-azabicyclo[221]hept-5-ene, combined with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid typically involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene with oxalic acid under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete reaction and high yield. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-ene: The parent compound without the oxalic acid moiety.
Oxalic Acid: A simple dicarboxylic acid used in various chemical reactions.
Uniqueness
Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid is unique due to its combination of the bicyclic structure with oxalic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H9N.C2H2O4/c2*1-2-6-3-5(1)4-7-6;3-1(4)2(5)6/h2*1-2,5-7H,3-4H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAUUSJAWPOZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C=C2.C1C2CNC1C=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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